molecular formula C10H9Br2NO B3169197 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 935524-26-8

3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Katalognummer B3169197
CAS-Nummer: 935524-26-8
Molekulargewicht: 318.99
InChI-Schlüssel: RUCQBVMURFKTHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is a chemical compound with the molecular formula C10H9Br2NO . It has a molecular weight of 318.99 . It is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is 1S/C10H9Br2NO/c11-7-2-4-9-6 (5-7)1-3-8 (12)10 (14)13-9/h2,4-5,8H,1,3H2, (H,13,14) . This code provides a unique representation of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Dopaminergic Activity

The compound is studied for its dopaminergic activity. Research indicates that 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related, act as agonists of central and peripheral dopamine receptors. Their potential for dopaminergic activity has been evaluated through in vivo and in vitro assays, suggesting their relevance in neuroscience and pharmacological research (Pfeiffer et al., 1982).

Muscarinic Receptor Antagonism

Benzazepines like 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one have been developed as potentially selective muscarinic (M3) receptor antagonists. Their synthesis and the evaluation of their efficacy in muscarinic receptor antagonism highlight their potential in developing treatments for conditions involving muscarinic receptors (Bradshaw et al., 2008).

Angiotensin Converting Enzyme Inhibition

This compound is also associated with the preparation of derivatives that inhibit the angiotensin-converting enzyme. These derivatives have been tested for their efficacy, indicating potential applications in cardiovascular research and treatment (Stanton et al., 1985).

Antiparasitic Activity

Tetrahydro-1-benzazepines, structurally related to the compound , have been identified as potential antiparasitic drugs for treating diseases like Chagas disease and leishmaniasis. The structural characteristics of these compounds and their biological properties are a significant area of study in the context of neglected tropical diseases (Macías et al., 2016).

Sigma-1 Receptor Modulation

Research has shown that compounds like SKF83959, which are structurally similar to 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, can act as potent allosteric modulators of the sigma-1 receptor. This finding opens up new avenues in understanding the drug's D1 receptor–independent effects (Guo et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Eigenschaften

IUPAC Name

3,7-dibromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCQBVMURFKTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Synthesis routes and methods

Procedure details

Scheme 5 describes an example of bromination of a tetrahydrobenzazepine intermediate. Bromine can be added slowly to commercially available 3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one in acetic acid with stirring at room temperature to provide the useful intermediate 3,7-dibromo-1,3,4,5-tetrahydro-1-benzazepin-2-one, which can be used in many transformations described herein. Bromination using similar conditions can be carried out on other amino aryl cores described herein to provide intermediates for transformation to the compounds of the invention described in Schemes 8, 9 and 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 2
Reactant of Route 2
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 3
Reactant of Route 3
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 4
Reactant of Route 4
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 5
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 6
Reactant of Route 6
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.